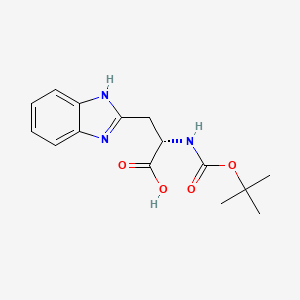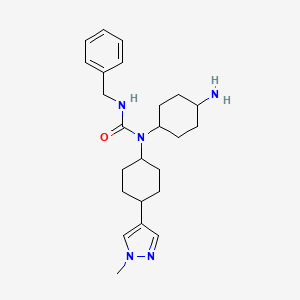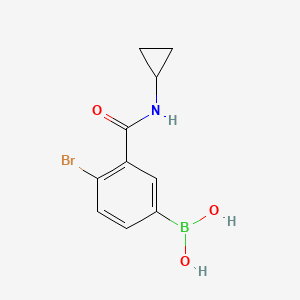
Boc-Ala(2-Bim)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Ala(2-Bim)-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of a tert-butyloxycarbonyl (Boc) protecting group attached to an alanine residue, which is further linked to a 2-benzimidazole (2-Bim) moiety. This structure makes it a valuable intermediate in the synthesis of complex peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the amino acid alanine and 2-benzimidazole.
Protection of Alanine: Alanine is first protected using the tert-butyloxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with 2-Benzimidazole: The protected alanine is then coupled with 2-benzimidazole using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-Ala(2-Bim)-OH can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can also occur, especially if the compound is used in a reductive environment.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole moiety.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex peptides and proteins.
- Employed in the study of peptide bond formation and stability.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in protein-protein interactions.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its therapeutic potential in treating various diseases.
Industry:
- Used in the production of peptide-based materials and coatings.
- Employed in the synthesis of bioactive compounds for industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound primarily interacts with enzymes involved in peptide synthesis.
- It acts as a substrate for peptide bond formation, facilitating the assembly of larger peptide chains.
- The benzimidazole moiety may also interact with specific receptors or enzymes, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Boc-Ala-OH: Lacks the benzimidazole moiety, making it less versatile in peptide synthesis.
Boc-Gly(2-Bim)-OH: Similar structure but with glycine instead of alanine, affecting its reactivity and applications.
Boc-Val(2-Bim)-OH: Contains valine instead of alanine, leading to differences in steric hindrance and reactivity.
Uniqueness:
- The presence of the benzimidazole moiety in Boc-Ala(2-Bim)-OH provides unique reactivity and binding properties.
- The alanine residue offers a balance between steric hindrance and flexibility, making it suitable for various synthetic applications.
Propriétés
Formule moléculaire |
C15H19N3O4 |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
(2S)-3-(1H-benzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-11(13(19)20)8-12-16-9-6-4-5-7-10(9)17-12/h4-7,11H,8H2,1-3H3,(H,16,17)(H,18,21)(H,19,20)/t11-/m0/s1 |
Clé InChI |
VKYOVEGLCCXLBT-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)






![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

